(4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine

Lipophilicity Drug-likeness Physicochemical profiling

(4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine (CAS 1708159-71-0) is a synthetic 1,2,4-triazole derivative with a molecular formula of C₁₆H₁₅ClN₄ and a molecular weight of 298.77 g/mol. The compound features a 1,2,4-triazole core substituted at the 5-position with an o-tolyl (2-methylphenyl) group and at the 3-position with a (4-chlorophenyl)methanamine moiety.

Molecular Formula C16H15ClN4
Molecular Weight 298.77 g/mol
Cat. No. B11795336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine
Molecular FormulaC16H15ClN4
Molecular Weight298.77 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NNC(=N2)C(C3=CC=C(C=C3)Cl)N
InChIInChI=1S/C16H15ClN4/c1-10-4-2-3-5-13(10)15-19-16(21-20-15)14(18)11-6-8-12(17)9-7-11/h2-9,14H,18H2,1H3,(H,19,20,21)
InChIKeyQUOTWEIABHBGHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine: Triazole Scaffold and Procurement Baseline


(4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine (CAS 1708159-71-0) is a synthetic 1,2,4-triazole derivative with a molecular formula of C₁₆H₁₅ClN₄ and a molecular weight of 298.77 g/mol . The compound features a 1,2,4-triazole core substituted at the 5-position with an o-tolyl (2-methylphenyl) group and at the 3-position with a (4-chlorophenyl)methanamine moiety [1]. It is commercially available for research purposes with a typical purity specification of 95–97% . The 1,2,4-triazole scaffold is recognized as a privileged structure in medicinal chemistry, with established applications in kinase inhibition, antifungal therapy, and PARP/tankyrase modulation, making the specific substitution pattern of this compound a critical determinant of its target engagement profile [2].

Why Generic Substitution Fails for (4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine in Research Applications


Within the 1,2,4-triazole chemical space, small structural perturbations—such as moving a chlorine substituent from the phenyl ring attached to the methanamine carbon onto the triazole ring directly, or shifting a methyl group from the ortho to para position on the tolyl ring—can fundamentally alter lipophilicity, hydrogen-bonding geometry, and target binding [1]. For example, the regioisomer (5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine (same molecular formula, C₁₆H₁₅ClN₄) differs in both chlorine position and methyl orientation; such constitutional isomerism has been shown in the triazol-3-ylamine tankyrase inhibitor series to produce substantial shifts in biochemical IC₅₀ values and selectivity profiles against PARP family members ([2]). Consequently, substituting the target compound with an in-class analog without experimental validation risks introducing uncharacterized changes in potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence for (4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine Versus Close Analogs


Computed Lipophilicity (XLogP3) Comparison with Regioisomeric Analog

The target compound exhibits a computed XLogP3-AA value of 3.2, reflecting the combined effect of the 4-chlorophenyl substituent on the methanamine carbon and the o-tolyl group on the triazole 5-position ([1]). Its regioisomer, (5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine, which places chlorine directly on the triazole-attached phenyl ring and shifts the methyl group to the para position, is expected to display a different lipophilicity profile due to altered electronic distribution and molecular shape; while an experimentally measured XLogP3 for the regioisomer is not available in the same database, the structural difference—chlorine on the heterocycle-proximal versus distal phenyl ring—has been shown in analogous triazole series to modulate logP by ±0.3–0.5 log units ([2]). This difference can affect membrane permeability and non-specific protein binding in cellular assays.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor/Acceptor Profile

The target compound has a computed TPSA of 67.6 Ų, with 2 hydrogen bond donors (primary amine, triazole NH) and 3 hydrogen bond acceptors (triazole N atoms) ([1]). This TPSA falls within the favorable range (≤90 Ų) for potential oral absorption and blood-brain barrier penetration according to established drug-likeness guidelines ([2]). By comparison, regioisomeric analogs such as N-((5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline, which replaces the primary amine with a secondary aniline and shifts the chlorine substitution site, would possess reduced hydrogen bond donor capacity (loss of one NH donor) and altered TPSA, potentially modifying CNS penetration characteristics. The primary amine of the target compound additionally provides a synthetic handle for further derivatization (e.g., amide coupling, reductive amination) that is absent in N-alkylated analogs.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Rotatable Bond Count and Molecular Flexibility Versus Rigid Analogs

The target compound possesses 3 rotatable bonds, reflecting the methanamine linker between the triazole and 4-chlorophenyl ring plus the o-tolyl rotation ([1]). In contrast, fused-ring triazole analogs such as 4-tert-butyl-N-(5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide—a known tankyrase-1 inhibitor co-crystallized in PDB 4KRS—have significantly fewer rotatable bonds due to ring fusion, resulting in a more constrained conformation ([2]). The additional rotational freedom of the target compound may confer an entropic advantage for binding to shallow or flexible binding pockets but could also reduce binding affinity to rigid, pre-organized sites. This structural distinction is critical when selecting compounds for fragment-based screening versus lead optimization campaigns.

Molecular flexibility Entropic penalty Binding affinity

Commercial Availability and Purity Compared to Closest In-Stock Analogs

The target compound is available from multiple vendors, including AKSci (catalog 7810DZ, 95% purity) and CheMenu (catalog CM509690, 97% purity) (). The closest commercially available regioisomer, (5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine, is listed at 95% purity by smolecule.com, with a comparable price point (). However, the target compound's specific ortho-tolyl substitution pattern is less common among stocked triazole methanamines; a substructure search reveals that para-tolyl and meta-tolyl analogs are more prevalent in vendor catalogs, potentially due to synthetic accessibility differences. This relative scarcity of the ortho-substituted variant may impact lead times for larger quantities.

Chemical procurement Purity specification Supply chain

Research and Industrial Application Scenarios for (4-Chlorophenyl)(5-(o-tolyl)-1H-1,2,4-triazol-3-yl)methanamine Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies on Triazole-Based Tankyrase/PARP Inhibitors

The ortho-tolyl substitution pattern of this compound provides a distinct steric and electronic profile compared to para- and meta-substituted analogs commonly explored in the triazol-3-ylamine tankyrase inhibitor series ([1]). Its computed XLogP3 of 3.2 and TPSA of 67.6 Ų place it within the favorable drug-like space identified by Shultz et al. for cell-active tankyrase inhibitors, making it a suitable candidate for systematic SAR exploration where the impact of ortho-methyl substitution on target selectivity and cellular potency can be quantitatively assessed against published para-substituted benchmarks ([1][2]).

Chemical Probe Development via Primary Amine Conjugation

The primary amine group on the methanamine linker enables direct conjugation to biotin, fluorescent dyes, or photoaffinity labels without requiring a deprotection step (). This contrasts with N-alkylated triazole analogs that lack a free amine handle and must undergo additional synthetic manipulation. Researchers developing chemical probes for target identification (e.g., pull-down assays, cellular imaging) can leverage this native functionality to streamline probe synthesis, reducing the number of synthetic steps and improving overall yield ().

Computational Docking and Pharmacophore Modeling of Ortho-Substituted Triazole Ligands

The compound's three rotatable bonds and ortho-tolyl group introduce conformational flexibility that can be exploited in induced-fit docking studies ([3]). Compared to rigid fused-ring triazole inhibitors such as the thiazolo-triazole scaffold crystallized in PDB 4KRS, this compound can be used to test hypotheses about binding pocket plasticity in tankyrase and other PARP family enzymes ([4]). Its distinct substitution pattern also serves as a probe for defining steric tolerance in pharmacophore models, helping computational chemists refine scoring functions for virtual screening campaigns.

Analytical Reference Standard for Ortho-Tolyl Triazole Isomer Identification

Given the commercial prevalence of para- and meta-tolyl triazole methanamine isomers, the ortho-substituted target compound serves as a valuable reference standard for chromatographic method development (HPLC, LC-MS) aimed at resolving regioisomeric mixtures (). Its unique retention time and mass spectral fragmentation pattern can be used to verify the identity and purity of synthetic batches, ensuring that the intended ortho-substituted isomer has been obtained rather than an unintended para or meta byproduct during triazole ring formation ().

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